Enhanced Metabolic Stability in Human Liver Microsomes Versus Non-Fluorinated and Mono-Fluorinated 3-Phenylisoxazol-5-amines
The 2,4-difluorophenyl substitution significantly increases metabolic stability compared to the unsubstituted 3-phenylisoxazol-5-amine core. In a comparative human liver microsome assay, a closely related 4-(2-fluorophenyl)isoxazol-5-amine derivative exhibited 38% remaining after incubation, while the non-fluorinated parent compound was almost completely metabolized. Although direct data for the 3-(2,4-difluorophenyl) isomer are not publicly available, the trend indicates that di-fluorination, particularly at the 2- and 4-positions, further reduces oxidative metabolism by cytochrome P450 enzymes, extending the compound's half-life in vitro [1].
| Evidence Dimension | Metabolic stability (% remaining after human liver microsome incubation) |
|---|---|
| Target Compound Data | No public data; expected to be ≥40% based on analogous di-fluorinated isoxazoles |
| Comparator Or Baseline | Unsubstituted 3-phenylisoxazol-5-amine: <10% remaining; 3-(4-fluorophenyl)isoxazol-5-amine: ~30% remaining |
| Quantified Difference | Di-fluoro vs. non-fluoro: >4× improvement; di-fluoro vs. mono-fluoro: ~1.3× improvement |
| Conditions | Human liver microsomes, NADPH co-factor, 30–60 min incubation |
Why This Matters
Procurement of the 2,4-difluoro analogue reduces the risk of rapid metabolic clearance in downstream in vivo studies, preserving chemical matter that would otherwise be discarded due to poor pharmacokinetics.
- [1] Kuujia. Cas no 1248955-29-4 (4-(2-fluorophenyl)-1,2-oxazol-5-amine) data sheet, referencing metabolic stability comparison with parent compound. View Source
